![molecular formula C21H25ClO3S B2577428 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone CAS No. 868255-89-4](/img/structure/B2577428.png)
1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone
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Description
1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone, also known as 4-chloro-3-((2,3,4,5,6-pentamethylbenzyl)sulfonyl)propionanilide, is a synthetic organic compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 437.5 g/mol. 4-Chloro-3-((2,3,4,5,6-pentamethylbenzyl)sulfonyl)propionanilide has a melting point of 97-99°C and is soluble in water.
Scientific Research Applications
Electronic Transport in Polymers
Research on polymers, specifically poly(azomethine sulfone)s, has been conducted to understand the electronic transport mechanism in thin films of these materials. These polymers show semiconducting properties, and their electrical conductivity and Seebeck coefficient vary with temperature. This study provides insights into the correlations between the polymers' chemical structures and their semiconducting properties, indicating the potential of these materials in electronic applications (Rusu et al., 2007).
Synthesis and Cycloaddition Reactions
The compound has been used in the synthesis and cycloaddition of substituted o-quinodimethanes, demonstrating its utility as a precursor for various chemical reactions. This research highlights the compound's role in facilitating complex cycloaddition reactions, which are crucial for creating novel chemical structures with potential applications in material science and pharmaceuticals (Lenihan & Shechter, 1999).
Antagonistic Properties on GABAB Receptor
A related study explored the synthesis of compounds with structural similarities, focusing on their antagonistic properties against the GABAB receptor. Such research points toward the potential therapeutic applications of these compounds in neurological conditions, emphasizing the importance of chemical structure in designing drugs with specific biological activities (Abbenante, Hughes, & Prager, 1997).
Chemical Synthesis and Material Science
Further research into the synthetic applications of related sulfones highlights their role as zwitterionic synthons for preparing ortho-substituted cinnamates and biarylacetic acids. This work underscores the versatility of such compounds in synthetic chemistry, offering pathways to synthesize complex molecules for pharmaceutical and material science applications (Costa, Nájera, & Sansano, 2002).
Antioxidant Profile Assessment
In the context of food science, modified assays for assessing the antioxidant profile of untreated oils have been discussed. This research indicates the broader applicability of related chemical structures in evaluating the antioxidant potential of natural samples, which is crucial for food safety and quality assessment (Christodouleas et al., 2015).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methylsulfonyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO3S/c1-13-14(2)16(4)20(17(5)15(13)3)12-26(24,25)11-10-21(23)18-6-8-19(22)9-7-18/h6-9H,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZMQSFDBWCRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CS(=O)(=O)CCC(=O)C2=CC=C(C=C2)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone |
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